molecular formula C7H14ClNS B1452577 1-Thia-4-azaspiro[4.4]nonane hydrochloride CAS No. 1221792-36-4

1-Thia-4-azaspiro[4.4]nonane hydrochloride

Cat. No.: B1452577
CAS No.: 1221792-36-4
M. Wt: 179.71 g/mol
InChI Key: FWIRLOGHFYJXGT-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.4]nonane hydrochloride is a useful research compound. Its molecular formula is C7H14ClNS and its molecular weight is 179.71 g/mol. The purity is usually 95%.
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Biological Activity

1-Thia-4-azaspiro[4.4]nonane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This structural arrangement allows for various biological activities, including antimicrobial, anticancer, and antiviral properties. The following sections provide a detailed overview of the biological activities associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a spirocyclic framework characterized by the presence of a thia (sulfur) atom and an azaspiro (nitrogen) moiety. This unique arrangement contributes to its pharmacological potential.

Property Details
Molecular Formula C₈H₁₃ClN₂S
Molecular Weight Approximately 202.72 g/mol
Structural Features Spirocyclic structure with sulfur and nitrogen

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

  • Study Findings : In vitro studies showed the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on different cancer cell lines.

  • Case Study : A study evaluated the compound against HepG-2 (human liver hepatocellular carcinoma), PC-3 (prostate adenocarcinoma), and HCT116 (colorectal carcinoma) cell lines. Several derivatives exhibited moderate to high inhibition rates, indicating promising anticancer activity .
Cell Line Inhibition Rate
HepG-2Moderate to High
PC-3Moderate
HCT116High

3. Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against coronaviruses.

  • Research Findings : A series of compounds based on the spirocyclic structure were synthesized and tested for their ability to inhibit human coronavirus 229E replication. The most potent analog demonstrated an EC50 value of 5.5 µM, highlighting the compound's potential in antiviral drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfur and nitrogen atoms can form bonds with various biological molecules, modulating their activity and influencing biochemical pathways.

Key Mechanisms Include:

  • Binding to enzymes or receptors.
  • Modulating cellular signaling pathways.
  • Interfering with viral replication processes.

Comparison with Related Compounds

The unique structure of this compound allows for distinct interactions compared to similar compounds:

Compound Name Notable Activity
1-Thia-4-azaspiro[4.5]decan-3-oneAnti-ulcer activity
4-((quinolin-4-yl)amino)thia-azaspiro[4.5]alkan-3-onesAntiproliferative properties against cancer cells

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
1-Thia-4-azaspiro[4.4]nonane hydrochloride serves as a crucial building block for synthesizing more complex spirocyclic compounds. Its unique bicyclic structure allows it to participate in various organic transformations, making it valuable for creating diverse chemical entities.

Reagent in Organic Transformations
The compound is utilized as a reagent in several organic reactions, including oxidation and substitution reactions. These reactions can yield sulfoxides or sulfones and a variety of functionalized derivatives, showcasing its versatility in synthetic organic chemistry .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising biological activities, particularly antimicrobial and anticancer effects. Studies have demonstrated its ability to inhibit the growth of various microbial strains and cancer cell lines, suggesting potential therapeutic uses .

Enzyme Inhibition and Receptor Modulation
The compound can interact with specific enzymes and receptors, modulating their activity. For instance, it may form covalent bonds with enzyme active sites, leading to inhibition of their function. Additionally, it can influence signaling pathways through receptor interactions, which may have implications for drug development .

Medicinal Applications

Therapeutic Agent Development
Ongoing research is exploring the potential of this compound as a therapeutic agent. Its structural characteristics make it a candidate for developing new drugs targeting various diseases, including cancer and infectious diseases .

Case Study: Dual EGFR/BRAF Inhibitory Properties
A notable study synthesized derivatives of 1-thia-4-azaspiro[4.4]nonane that exhibited dual inhibitory properties against epidermal growth factor receptor (EGFR) and BRAF V600E mutations. These compounds showed significant antiproliferative activity against cancer cell lines, highlighting the therapeutic potential of this compound class .

Industrial Applications

Material Development
In industrial settings, this compound is being investigated for its use in developing novel materials. Its chemical properties allow it to function as a catalyst in specific processes, enhancing efficiency and product yield .

Flavoring and Fragrance Industry
The compound has been explored for its applications in the perfume and flavor industry due to its organoleptic properties. It can be used as a flavoring agent or as part of perfuming compositions, contributing to the stability and appeal of flavored products .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Properties
ChemistryBuilding block for spirocyclic compounds; reagent in organic transformationsVersatile synthesis capabilities
BiologyAntimicrobial and anticancer activities; enzyme inhibitionModulates enzyme activity
MedicinePotential therapeutic agent; drug developmentTargets various diseases
IndustryDevelopment of novel materials; catalyst in chemical processesEnhances efficiency in manufacturing
Flavoring & FragranceUsed as flavoring agent; contributes to perfume compositionsOrganoleptic stability

Properties

IUPAC Name

1-thia-4-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-2-4-7(3-1)8-5-6-9-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIRLOGHFYJXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-36-4
Record name 1-Thia-4-azaspiro[4.4]nonane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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